N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide
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Overview
Description
N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE is a complex organic compound that features a benzodioxole group, an indole moiety, and a phenylacetamide structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The benzodioxole and indole intermediates can be coupled using hydrazine derivatives under specific conditions to form the hydrazinecarbonyl linkage.
Final Assembly: The phenylacetamide group is introduced in the final step through an amide coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE: Shares structural similarities with other indole-based compounds.
N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE: Similar to benzodioxole-containing compounds.
Uniqueness
The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22N4O5 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C26H22N4O5/c31-23(13-17-6-2-1-3-7-17)27-14-24(32)28-29-25-19-8-4-5-9-20(19)30(26(25)33)15-18-10-11-21-22(12-18)35-16-34-21/h1-12,33H,13-16H2,(H,27,31) |
InChI Key |
SSDLNWGCFNMYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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